molecular formula C5H8O2 B3279529 rel-(1R,3R)-Cyclopent-4-ene-1,3-diol CAS No. 694-47-3

rel-(1R,3R)-Cyclopent-4-ene-1,3-diol

Cat. No.: B3279529
CAS No.: 694-47-3
M. Wt: 100.12 g/mol
InChI Key: IGRLIBJHDBWKNA-WHFBIAKZSA-N
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Description

rel-(1R,3R)-Cyclopent-4-ene-1,3-diol (: 694-47-3) is a high-value chiral cyclopentene derivative with the molecular formula C 5 H 8 O 2 and a molecular weight of 100.12 g/mol . This compound features a cyclopentene ring core substituted with two hydroxyl groups at the 1 and 3 positions in the relative (1R,3R) configuration, making it a versatile and strained chiral building block for complex organic synthesis . In scientific research, this diol is primarily valued for its applications as a synthetic intermediate in the development of pharmaceuticals, natural products, and specialty chemicals . Its unique stereochemistry and the presence of both a reactive alkene and two hydroxyl groups allow for diverse chemical transformations, including oxidation to diketones or carboxylic acids, reduction to cyclopentane derivatives, and nucleophilic substitution reactions to create halogenated or alkylated analogs . The hydroxyl groups facilitate key interactions through hydrogen bonding and can serve as handles for further functionalization . Research Applications: • Organic Synthesis: Serves as a key chiral precursor for the stereoselective synthesis of complex molecular architectures . • Pharmaceutical Research: Used as a building block for nucleoside analogs, protease inhibitors, and other bioactive molecules . • Materials Science: Applied in the production of polymers and specialty chemicals . Handling & Storage: Store at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(1R,3R)-cyclopent-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRLIBJHDBWKNA-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis often begins with cyclopentadiene, a readily available and inexpensive starting material.

    Epoxidation: Cyclopentadiene is subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form cyclopentene oxide.

    Hydrolysis: The cyclopentene oxide is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form cyclopentane derivatives with hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated or alkylated cyclopentene derivatives.

Scientific Research Applications

Chemistry: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl groups allow for further functionalization, making it a versatile intermediate.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with rel-(1R,3R)-Cyclopent-4-ene-1,3-diol but differ in functional groups, ring saturation, or substituents:

Compound Name Molecular Formula Key Features Notable Properties/Applications Reference
This compound C₅H₈O₂ Cyclopentene ring with vicinal diols; unsaturated backbone Potential chiral synthon
rel-(1R,2S,3R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid C₈H₈O₅ Bicyclic structure with oxygen bridge; dicarboxylate groups Melting point: 138–140°C; used in polymer synthesis
rel-(1R,3R)-Cyclopentane-1,3-dicarboxylic acid C₇H₁₀O₄ Saturated cyclopentane ring; dicarboxylic acid groups Molecular weight: 158.15 g/mol; hygroscopic
(1R,2R,3S,4S)-rel-Dicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt C₉H₁₀Na₂O₄ Bicyclic dicarboxylate; sodium counterions Used in food-contact materials; detected via UPLC-MS/MS
Cyclopentane, 3-ethyl-1,1-bis(methoxymethyl)-4-methyl-, (3R,4R)-rel- C₁₂H₂₄O₂ Highly substituted cyclopentane; methoxymethyl and ethyl groups Hydrophobic; potential solvent or ligand

Key Observations:

  • Ring Strain vs.
  • Functional Groups: Hydroxyl groups in the diol contrast with carboxylates (e.g., ) or ethers (), altering solubility and hydrogen-bonding capacity.
  • Stereochemical Complexity: The (1R,3R) configuration enables enantioselective applications, similar to lignans (e.g., ) and spirocyclopropane oxindoles (), where stereochemistry dictates biological activity or catalytic outcomes.

Physicochemical Properties

  • Solubility: Hydroxyl groups enhance water solubility compared to methoxymethyl or silyl-substituted derivatives (e.g., ), which are more lipophilic.
  • Stability: The cyclopentene ring’s unsaturation may render the diol prone to oxidation or Diels-Alder reactions, unlike saturated analogs ().

Q & A

Basic: What are the recommended stereoselective synthesis routes for rel-(1R,3R)-Cyclopent-4-ene-1,3-diol?

Methodological Answer:
The synthesis of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol typically involves asymmetric catalysis or enzymatic resolution. For cyclopentene derivatives, stereocontrol can be achieved via Sharpless dihydroxylation or enzymatic desymmetrization of cyclopentene precursors. For example, analogous diols like trans-4-fluoropyrrolidin-3-ol hydrochloride (CAS 2006333-41-9) are synthesized using chiral auxiliaries or enzymatic reduction of ketones . Key steps include:

  • Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.
  • Catalytic asymmetric dihydroxylation : Employ OsO4 with chiral ligands (e.g., (DHQD)2PHAL) to install vicinal diols stereoselectively.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate enantiomers.

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:
Stereochemical confirmation requires a combination of techniques:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for rac-(1R*,2S*,3S*)-diethyl cyclohex-4-ene dicarboxylate derivatives (R factor = 0.051) .
  • NMR spectroscopy : Analyze coupling constants (e.g., <sup>3</sup>JH-H) to determine dihedral angles between hydroxyl groups.
  • Optical rotation : Compare experimental [α]D values with literature data for related diols (e.g., cyclopentanol derivatives in ).
  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and verify purity .

Advanced: How can reaction conditions be optimized to enhance diastereomeric excess in the synthesis of this compound?

Methodological Answer:
Optimization involves systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in asymmetric dihydroxylation.
  • Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, improving selectivity.
  • Catalyst loading : Adjust OsO4 and ligand ratios (e.g., 2–5 mol%) to balance cost and efficiency.
  • Additives : Use N-methylmorpholine N-oxide (NMO) as a co-oxidant to enhance reaction rates.
  • Scale-up considerations : For industrial relevance, prioritize flow chemistry setups to maintain stereochemical integrity .

Advanced: What computational tools are suitable for predicting the reactivity and stereochemical outcomes of this compound in complex reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G* level) to predict regioselectivity in epoxidation or hydroxylation.
  • Molecular docking : Study interactions with enzymes (e.g., cytochrome P450) to model metabolic pathways.
  • Machine learning : Train models on datasets of cyclopentane derivatives (e.g., cyclopentanol analogs in ) to predict reaction yields.
  • Software : Use Gaussian, ORCA, or Schrödinger Suite for simulations; validate with experimental X-ray data (e.g., ) .

Advanced: How is this compound applied in the synthesis of bioactive molecules?

Methodological Answer:
This diol serves as a chiral building block for:

  • Vitamin D analogs : Similar to 1α-hydroxyprevitamin D3 (CAS 41461-13-6), where diols are key intermediates in synthesizing secosteroid frameworks .
  • Antiviral agents : Functionalize the cyclopentene core with phosphonate groups, as seen in nucleoside analogs.
  • Natural product synthesis : Incorporate into terpene-derived scaffolds via Diels-Alder reactions or epoxide ring-opening .

Advanced: How should researchers address contradictions in physicochemical data (e.g., logP, solubility) for this compound?

Methodological Answer:

  • Cross-validation : Compare experimental logP (e.g., shake-flask method) with computational predictions (e.g., XLogP3 from ).
  • Solubility studies : Use dynamic light scattering (DLS) or nephelometry to quantify aqueous solubility under varying pH (4–10).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to distinguish melting points from degradation events (e.g., as in ).
  • Collaborative datasets : Share results via platforms like PubChem to resolve discrepancies .

Safety and Handling

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators when handling powders (per ).
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (Category 3, per ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(1R,3R)-Cyclopent-4-ene-1,3-diol
Reactant of Route 2
rel-(1R,3R)-Cyclopent-4-ene-1,3-diol

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